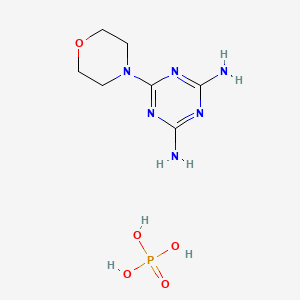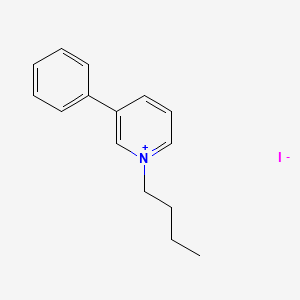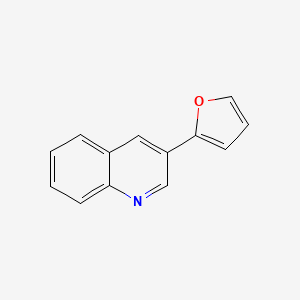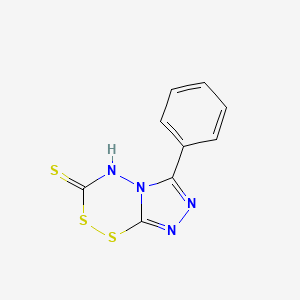
(1,2,4)Triazolo(3,4-c)-1,2,4,5-dithiadiazine-3(4H)-thione, 6-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,2,4)Triazolo(3,4-c)-1,2,4,5-dithiadiazine-3(4H)-thione, 6-phenyl- is a heterocyclic compound that features a unique structure combining triazole and dithiadiazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,2,4)Triazolo(3,4-c)-1,2,4,5-dithiadiazine-3(4H)-thione, 6-phenyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-amino-1,2,4-triazole with sulfur-containing reagents to form the dithiadiazine ring . The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like anhydrous potassium carbonate (K2CO3) .
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and scalable. These methods often involve one-pot synthesis techniques that minimize the need for purification steps and reduce production costs . The use of automated reactors and continuous flow systems can further enhance the efficiency of industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(1,2,4)Triazolo(3,4-c)-1,2,4,5-dithiadiazine-3(4H)-thione, 6-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can yield thiol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the triazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents such as sodium borohydride (NaBH4) for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce sulfoxides, while reduction can yield thiol derivatives .
Scientific Research Applications
Chemistry
In chemistry, (1,2,4)Triazolo(3,4-c)-1,2,4,5-dithiadiazine-3(4H)-thione, 6-phenyl- is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
This compound has shown promise in biological and medicinal research due to its potential antimicrobial and anticancer properties. Studies have demonstrated its effectiveness against certain bacterial strains and cancer cell lines .
Industry
In the industrial sector, (1,2,4)Triazolo(3,4-c)-1,2,4,5-dithiadiazine-3(4H)-thione, 6-phenyl- is used in the development of new materials with enhanced properties, such as increased thermal stability and resistance to degradation .
Mechanism of Action
The mechanism of action of (1,2,4)Triazolo(3,4-c)-1,2,4,5-dithiadiazine-3(4H)-thione, 6-phenyl- involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes, leading to antimicrobial and anticancer effects . The compound’s structure allows it to form strong hydrogen bonds and dipole interactions with biological receptors, enhancing its efficacy .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A widely studied compound with applications in pharmaceuticals and agrochemicals.
Dithiadiazine: Known for its antimicrobial properties and use in materials science.
Uniqueness
(1,2,4)Triazolo(3,4-c)-1,2,4,5-dithiadiazine-3(4H)-thione, 6-phenyl- stands out due to its combined triazole and dithiadiazine rings, which confer unique chemical and biological properties. This dual-ring structure enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
CAS No. |
127399-31-9 |
|---|---|
Molecular Formula |
C9H6N4S3 |
Molecular Weight |
266.4 g/mol |
IUPAC Name |
6-phenyl-4H-[1,2,4]triazolo[3,4-c][1,2,4,5]dithiadiazine-3-thione |
InChI |
InChI=1S/C9H6N4S3/c14-9-12-13-7(6-4-2-1-3-5-6)10-11-8(13)15-16-9/h1-5H,(H,12,14) |
InChI Key |
LVRKBHTUZRIFCL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C3N2NC(=S)SS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2-Chloro-5-nitrophenyl)(phenyl)methylidene]hydroxylamine](/img/structure/B14289231.png)
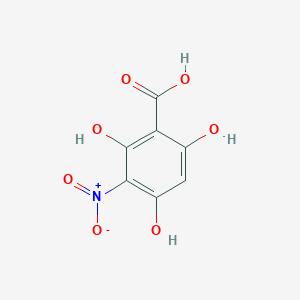
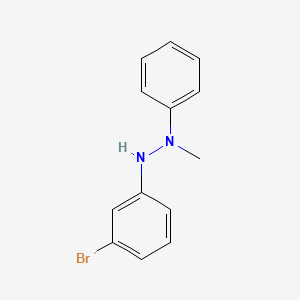
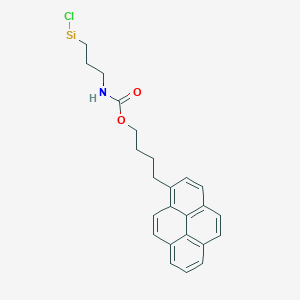
![4-[3-(4-Methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl]phenol](/img/structure/B14289250.png)
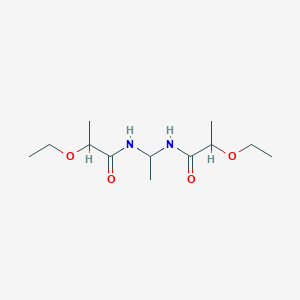
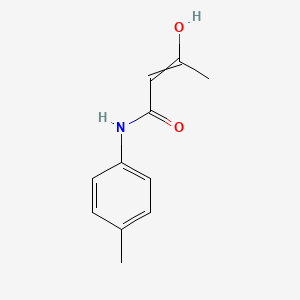

![3,3,4,4-Tetrafluoro-4-[(trifluoroethenyl)oxy]but-1-ene](/img/structure/B14289274.png)
